5-Bromo-2-hydroxynicotinoyl chloride
Description
5-Bromo-2-hydroxynicotinoyl chloride is a halogenated nicotinic acid derivative with the molecular formula C₆H₃BrClNO₂ (calculated molecular weight: ~235.35 g/mol). Its structure features a pyridine ring substituted with a hydroxyl group at position 2, a bromine atom at position 5, and an acyl chloride (–COCl) functional group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds.
Properties
CAS No. |
1706445-00-2 |
|---|---|
Molecular Formula |
C6H3BrClNO2 |
Molecular Weight |
236.45 g/mol |
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H,9,11) |
InChI Key |
OLLOTZCDKDAZDZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1Br)C(=O)Cl |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9)
Structural and Functional Differences
5-Bromo-2-hydroxynicotinic Acid
Key Differences
- Functional Group : Contains a carboxylic acid (–COOH) instead of an acyl chloride.
- Reactivity : The carboxylic acid is less reactive than the acyl chloride, requiring activation (e.g., via thionyl chloride) for ester or amide formation.
- Applications : Primarily used as a precursor to the acyl chloride derivative.
5-Chloro-2-hydroxynicotinoyl Chloride
Structural Comparison
- Substitutes bromine with chlorine at position 4.
- Impact on Reactivity : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce steric hindrance and alter electronic effects, influencing reaction rates in cross-coupling processes.
Data Table: Comparative Analysis
| Property | 5-Bromo-2-hydroxynicotinoyl Chloride | 5-Bromo-2-chloronicotinaldehyde | 5-Bromo-2-hydroxynicotinic Acid |
|---|---|---|---|
| Molecular Formula | C₆H₃BrClNO₂ | C₆H₃BrClNO | C₆H₄BrNO₃ |
| Molecular Weight (g/mol) | ~235.35 | 220.45 | ~218.01 |
| Key Functional Groups | –COCl, –OH, Br | –CHO, –Cl, Br | –COOH, –OH, Br |
| Reactivity | High (acyl chloride) | Moderate (aldehyde) | Low (carboxylic acid) |
| Primary Use | Synthesis of amides/esters | Condensation reactions | Precursor to acyl chloride |
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